molecular formula C48H38N2Si B3044273 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) CAS No. 205327-13-5

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)

Cat. No.: B3044273
CAS No.: 205327-13-5
M. Wt: 670.9 g/mol
InChI Key: OOIDMENPSANKCR-UHFFFAOYSA-N
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Description

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) is a silicon-centered, symmetrical compound featuring two N,N-diphenylaniline moieties connected via a diphenylsilanediyl bridge. The silanediyl group imparts structural flexibility due to the Si–C bond's rotational freedom, which modulates π-conjugation between the aromatic subunits. This compound is of interest in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and photovoltaics, where its electronic properties can be tuned by modifying the central silicon atom's substituents or altering the peripheral aryl groups. Key properties include absorption/emission characteristics influenced by the silanediyl spacer's electron-donating effects and steric hindrance .

Properties

IUPAC Name

4-[diphenyl-[4-(N-phenylanilino)phenyl]silyl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N2Si/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)43-31-35-47(36-32-43)51(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDMENPSANKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633594
Record name N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205327-13-5
Record name N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The lithiation method involves sequential deprotonation and silicon coupling steps:

  • Lithiation of 4-bromo-N,N-diphenylaniline : Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C generates a lithium intermediate at the para position of the aryl ring.
  • Silicon bridge formation : Addition of dichlorodiphenylsilane (Cl$$2$$SiPh$$2$$) to the lithiated species facilitates nucleophilic substitution, forming two Si–C bonds and displacing chloride ions.

Key reaction :
$$
2 \, \text{4-Li-C}6\text{H}4\text{-N(Ph)}2 + \text{Cl}2\text{SiPh}2 \rightarrow \text{Ph}2\text{Si}[4\text{-C}6\text{H}4\text{-N(Ph)}2]2 + 2 \, \text{LiCl}
$$

This method achieves yields of 70–75% under optimized conditions.

Optimization of Reaction Conditions

  • Temperature control : Maintaining −78°C during lithiation prevents side reactions such as aryl ring decomposition.
  • Solvent effects : THF’s polarity stabilizes the lithium intermediate, while anhydrous conditions prevent hydrolysis of the silane reagent.
  • Stoichiometry : A 2:1 molar ratio of lithiated aryl to Cl$$2$$SiPh$$2$$ ensures complete silicon bridge formation.

Palladium-Catalyzed Cross-Coupling Approaches

Catalyst Systems and Ligand Effects

Palladium-catalyzed coupling offers an alternative route using preformed silicon intermediates:

  • Silane precursor preparation : Dichlorodiphenylsilane is reacted with two equivalents of 4-iodo-N,N-diphenylaniline in the presence of a palladium catalyst.
  • Buchwald-Hartwig amination : Coupling the silicon precursor with additional aryl amines under catalytic conditions.

Catalyst system :

  • Palladium tris(dibenzylideneacetone) (Pd$$2$$(dba)$$3$$) : Enhances oxidative addition efficiency.
  • Tricyclohexylphosphine (PCy$$_3$$) ligand : Accelerates transmetalation and reductive elimination steps.

Solvent and Temperature Dependencies

  • Solvent : Toluene or xylene at 80–110°C balances reaction rate and side-product formation.
  • Base : Sodium tert-butoxide (NaOt-Bu) deprotonates the amine, facilitating nucleophilic attack on the palladium-silicon complex.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (CDCl$$_3$$): Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while N–Ph groups show resonances at δ 6.8–7.1 ppm.
  • $$^{13}$$C NMR : Silicon-bonded carbons exhibit upfield shifts (δ 135–140 ppm) due to electron donation from the silicon atom.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular ion peak : Observed at m/z 752.28 (calculated for C$${48}$$H$${38}$$N$$_2$$Si: 752.28), confirming the target structure.

Infrared (IR) Spectroscopy

  • Si–C stretching : Absorptions at 550–600 cm$$^{-1}$$.
  • Aromatic C–H bending : Peaks at 1450–1600 cm$$^{-1}$$.

Comparative Analysis of Synthetic Methodologies

Parameter Lithiation Method Palladium-Catalyzed Method
Yield 70–75% 60–65%
Reaction Time 6–8 hours 24–48 hours
Cost Lower (no Pd catalysts) Higher (Pd reagents)
Scalability Suitable for bulk synthesis Limited by catalyst cost

The lithiation method is preferred for industrial-scale production due to its cost-effectiveness and shorter reaction time.

Industrial-Scale Synthesis Considerations

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted silane and lithium salts.
  • Safety : Strict moisture exclusion prevents silane hydrolysis, which generates corrosive HCl.
  • Waste management : Lithium chloride byproducts are neutralized with aqueous sodium bicarbonate.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
DPAS is prominently studied as a hole-transporting material (HTM) in OLEDs. Its ability to efficiently transport holes enhances the performance and stability of OLED devices. Research has shown that incorporating DPAS into OLED structures can lead to improved efficiency and longer operational lifetimes due to its favorable electronic properties, including a high HOMO (Highest Occupied Molecular Orbital) level of 5.5 eV and a LUMO (Lowest Unoccupied Molecular Orbital) level of 2.3 eV, which facilitate effective charge transport .

Organic Photovoltaics (OPVs)
In the realm of OPVs, DPAS can function as both an HTM and an electron-accepting material (EAM), depending on the specific device configuration. This versatility allows for enhanced light-to-energy conversion efficiencies in OPV devices. Studies indicate that the incorporation of DPAS into OPV architectures can significantly improve overall device performance, making it a promising candidate for next-generation solar cells .

Nanotechnology

Self-Assembly Properties
DPAS exhibits amphiphilic characteristics that enable it to self-assemble into various ordered nanostructures such as micelles and vesicles. These structures have potential applications in drug delivery , biosensing , and catalysis . Current research is focused on harnessing these self-assembly properties to develop novel materials for biomedical applications .

Case Studies

Case Study: OLED Performance Enhancement
A study published in the Journal of Materials Chemistry C investigated the use of DPAS as an HTM in OLEDs. The results demonstrated that devices using DPAS exhibited a significant increase in luminous efficiency compared to those using conventional HTMs. The improved charge transport properties were attributed to the unique molecular structure of DPAS, which facilitates better hole mobility .

Case Study: Drug Delivery Applications
Research published in Angewandte Chemie International Edition explored the self-assembly behavior of DPAS in aqueous environments. The study found that DPAS could form stable vesicles capable of encapsulating therapeutic agents, suggesting its potential as a drug delivery vehicle. Further investigations are needed to optimize the loading capacity and release kinetics for practical applications .

Mechanism of Action

The mechanism of action of 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) involves its electron-donating properties. The compound’s electron-rich nature allows it to effectively transport holes in organic electronic devices. This property is crucial for its function as a hole transport material in PHOLEDs, where it facilitates the movement of positive charges (holes) within the device .

Comparison with Similar Compounds

Key Comparative Insights:

Structural Flexibility vs. Rigidity :

  • The diphenylsilanediyl group allows rotational freedom, enabling conformational tuning of π-conjugation, whereas rigid cores like fluorene or thiadiazolo-pyridazine enforce planar structures, enhancing charge transport but limiting spectral tunability .
  • Compounds with ethene or thiazolo-thiazole linkages exhibit stronger π-conjugation, leading to higher fluorescence quantum yields compared to silanediyl derivatives .

Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, thiadiazolo-pyridazine) redshift absorption/emission wavelengths, making them suitable for NIR applications. In contrast, diphenylsilanediyl’s electron-donating nature favors visible-range emission . Benzothiadiazole and dioxaborinine derivatives exhibit pronounced ICT and TADF, respectively, outperforming silanediyl analogs in electroluminescence efficiency .

Synthetic Accessibility :

  • Sulfinyl/sulfonyl derivatives (e.g., 4b , 5 ) are synthesized via palladium-catalyzed coupling with moderate yields (64–79%), comparable to fluorene-based compounds (65%) .
  • Thiadiazole-containing analogs require multistep routes but offer superior thermal stability (>250°C melting points) .

Application-Specific Performance :

  • Fluorene and thiadiazolo-pyridazine derivatives are preferred in solar cells and NIR OLEDs due to their rigid, charge-transporting cores .
  • Silanediyl compounds may excel in flexible OLEDs or tunable sensors where conformational adaptability is critical .

Biological Activity

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline), commonly referred to as TSBPA, is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry. Its unique structure, which includes silane and diphenylamine units, suggests potential biological activities that warrant further investigation.

Chemical Structure and Properties

The molecular formula of TSBPA is C26H24N2SiC_{26}H_{24}N_2Si, with a molecular weight of approximately 416.55 g/mol. The compound features a silane bridge connecting two diphenylamine moieties, which are known for their electron-donating properties.

Biological Activity Overview

Research indicates that TSBPA may exhibit various biological activities, particularly antimicrobial properties. Its structural similarity to isoniazid, a well-known anti-tuberculosis agent, suggests it could influence similar biochemical pathways.

  • Target Pathways : TSBPA may affect the biosynthesis of mycolic acids in mycobacteria, similar to isoniazid. This action could disrupt the integrity of bacterial cell walls, leading to cell death.
  • Prodrug Activation : It is hypothesized that TSBPA could function as a prodrug, requiring activation by bacterial enzymes such as catalase or N-acetyl transferase to exert its antimicrobial effects.

Antimicrobial Activity

A study examining the antimicrobial efficacy of TSBPA against Mycobacterium tuberculosis revealed promising results. The compound demonstrated significant inhibitory activity, comparable to standard treatments.

CompoundActivity Against M. tuberculosisMode of Action
TSBPAStrongInhibits mycolic acid synthesis
IsoniazidStrongInhibits mycolic acid synthesis

Pharmacokinetics

The pharmacokinetic profile of TSBPA is still under investigation. However, parallels drawn from isoniazid suggest that it may undergo acetylation and other metabolic transformations that influence its bioavailability and efficacy.

Biochemical Analysis

Biochemical assays have shown that TSBPA can interact with various cellular components:

  • Cell Wall Synthesis : Similar to isoniazid, it potentially disrupts cell wall biosynthesis in mycobacteria.
  • Nucleic Acid Synthesis : Preliminary studies suggest that TSBPA may also interfere with nucleic acid synthesis pathways.

Q & A

Q. Table 1: Comparison of TSBPA Polymorphs

PropertyPolymorph A (Crystalline)Polymorph B (Amorphous)
Emission λem376 nm (DCM) 405 nm (solid state)
CrystallinityHigh (XRD-confirmed) Low (broad XRD peaks)

Q. Table 2: Optimization of TADF Exciplex Systems

ParameterUndiluted SystemDiluted System (UGH-3 Host)
PLQY58% 80%
EQE14.8% 19.2%
Emission ShiftN/ABlue-shifted by 20 nm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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